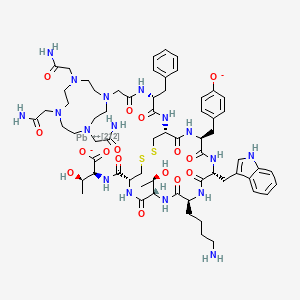
Alphamedix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotamtate Pb-212 is a compound used in targeted alpha-emitter therapy, particularly for the treatment of somatostatin receptor-expressing neuroendocrine tumors. This compound combines the somatostatin analogue octreotate with the alpha-emitting radioisotope lead-212. The unique properties of lead-212 make it suitable for targeted radiotherapy, providing short-range cancer cell destruction with minimal damage to surrounding healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dotamtate Pb-212 involves the conjugation of octreotate with lead-212. The process typically includes the following steps:
Chelation: Octreotate is chelated with a bifunctional chelator that can bind to lead-212.
Radiolabeling: Lead-212 is then introduced to the chelated octreotate under controlled conditions to form Dotamtate Pb-212.
Industrial Production Methods: Lead-212 is obtained from a radionuclide generator, which isolates it from its parent radionuclide. The production involves chromatographic and solution techniques to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Dotamtate Pb-212 primarily undergoes radiolytic reactions due to the presence of the alpha-emitting lead-212. These reactions include:
Radiolysis: The breaking of chemical bonds due to radiation.
Oxidation: The addition of oxygen or the removal of hydrogen.
Common Reagents and Conditions:
Chelation Agents: Used to bind lead-212 to octreotate.
Antioxidants: Such as ascorbic acid, to prevent oxidation during synthesis.
Major Products: The primary product is Dotamtate Pb-212, with potential minor by-products depending on the specific reaction conditions used .
Scientific Research Applications
Dotamtate Pb-212 has several applications in scientific research:
Chemistry: Used to study radiolytic reactions and the stability of radiopharmaceuticals.
Biology: Investigated for its ability to target and destroy cancer cells expressing somatostatin receptors.
Medicine: Employed in peptide receptor radionuclide therapy for treating neuroendocrine tumors. .
Industry: Utilized in the development of new radiopharmaceuticals and targeted cancer therapies.
Mechanism of Action
Dotamtate Pb-212 exerts its effects by binding to somatostatin receptors on the surface of neuroendocrine tumor cells. Once bound, the alpha particles emitted by lead-212 cause localized damage to the tumor cells, leading to cell death. This targeted approach minimizes damage to surrounding healthy tissues .
Comparison with Similar Compounds
Octreotate (TATE): Another somatostatin analogue used in radiotherapy.
Octreotide (TOC): Similar to octreotate but with different binding properties.
Lead-203/Lead-212 Peptide Conjugates: Other compounds using lead isotopes for targeted therapy.
Uniqueness of Dotamtate Pb-212: Dotamtate Pb-212 is unique due to its combination of octreotate with lead-212, providing both therapeutic and diagnostic capabilities. Its ability to deliver targeted alpha radiation makes it a powerful tool in the treatment of neuroendocrine tumors .
Properties
Molecular Formula |
C65H91N17O16PbS2 |
|---|---|
Molecular Weight |
1642.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-[(4-oxidophenyl)methyl]-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;lead-212(2+) |
InChI |
InChI=1S/C65H93N17O16S2.Pb/c1-38(83)56-64(96)76-51(63(95)78-57(39(2)84)65(97)98)37-100-99-36-50(75-59(91)47(28-40-10-4-3-5-11-40)71-55(89)35-82-26-24-80(33-53(68)87)22-20-79(32-52(67)86)21-23-81(25-27-82)34-54(69)88)62(94)73-48(29-41-15-17-43(85)18-16-41)60(92)74-49(30-42-31-70-45-13-7-6-12-44(42)45)61(93)72-46(58(90)77-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,70,83-85H,8-9,14,19-30,32-37,66H2,1-2H3,(H2,67,86)(H2,68,87)(H2,69,88)(H,71,89)(H,72,93)(H,73,94)(H,74,92)(H,75,91)(H,76,96)(H,77,90)(H,78,95)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+5 |
InChI Key |
XWRQOPLCTVHUPG-DGSPUKEMSA-L |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)[O-])O.[212Pb+2] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)[O-])NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(C(C)O)C(=O)[O-])O.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















